![molecular formula C21H21NO4 B1306987 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid CAS No. 105751-19-7](/img/structure/B1306987.png)
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid
Overview
Description
“1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid” is a chemical compound with the molecular formula C21H21NO4 . It is also known by other names such as FMOC-DL-PIPECOLIC ACID and 1-Fmoc-piperidine-2-carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Detailed information about its synthesis can be found in various scientific literature .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fluorenylmethoxycarbonyl group attached to a piperidine ring, which is further connected to a carboxylic acid group . The molecular weight of the compound is 351.4 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can be found in various scientific literature .Physical And Chemical Properties Analysis
This compound has a molecular weight of 351.4 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the available resources.Scientific Research Applications
Organocatalysis and Stereoselective Reactions
FMOC-DL-PIPECOLIC ACID serves as a chiral organocatalyst in stereoselective Mannich reactions. Its unique structure enables it to participate in asymmetric transformations, facilitating the synthesis of complex molecules with specific stereochemistry .
Building Block for Bioactive Compounds
This compound is a key building block in the biosynthesis of various bioactive molecules. It is incorporated into natural products with anticancer or antibiotic activity, such as Swainsonine, Virginiamycin S1, and Rapamycin. Additionally, FMOC-DL-PIPECOLIC ACID plays a role in the synthesis of amide anaesthetic drugs (e.g., Mepivacaine and Ropivacaine) .
Peptide Catalysts and Diketopiperazine Scaffolds
Researchers utilize FMOC-DL-PIPECOLIC ACID as a building block in peptidic catalysts. Furthermore, it contributes to the formation of diketopiperazine scaffolds, which have applications in drug discovery and medicinal chemistry .
Flow Synthesis and Biocatalysis
In recent years, biocatalytic approaches have gained prominence. Researchers have developed ex vivo strategies using purified and immobilized enzymes to produce L-pipecolic acid. These methods offer sustainable and efficient alternatives to traditional chemical synthesis .
Chromatographic Enantiomer Separation
FMOC-DL-PIPECOLIC ACID serves as an analyte for urea-linked cinchona-calexarene hybrid type receptors. These receptors enable chromatographic enantiomer separation of carbamate-protected amino acids, making it valuable in analytical chemistry .
Compatible Solute in Microorganisms
Pipecolic acid (L-PA) has been investigated as a compatible solute in microorganisms. It can be efficiently produced using recombinant strains of Corynebacterium glutamicum. L-PA’s role as a compatible solute contributes to microbial stress tolerance and adaptation .
Mechanism of Action
Target of Action
It is known that fmoc-dl-pipecolic acid is a derivative of pipecolic acid, which is involved in the lysine degradation pathway
Mode of Action
The compound contains a fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis as a protective group for the amino group . The Fmoc group can be removed under mildly basic conditions, allowing for the continuation of peptide chain elongation .
Biochemical Pathways
The Fmoc group is commonly used in solid-phase peptide synthesis, a process that involves the stepwise addition of amino acids to a growing peptide chain .
Action Environment
The action, efficacy, and stability of FMOC-DL-PIPECOLIC ACID can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Fmoc group . Additionally, temperature and the presence of other molecules can also impact the compound’s action and stability.
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLAZLINARHOTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid | |
CAS RN |
105751-19-7 | |
Record name | 1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was FMOC-DL-Pipecolic Acid derivatized in the study?
A: The study aimed to develop an effective method for the chiral separation of pipecolic acid enantiomers using capillary electrophoresis (CE). Derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) was employed to improve the detectability and sensitivity of pipecolic acid during analysis. [] This is a common strategy in analytical chemistry, as derivatization can enhance the spectroscopic properties of a compound, making it easier to detect and quantify.
Q2: What chiral selector proved most effective in separating the enantiomers of FMOC-DL-Pipecolic Acid?
A: The research investigated various chiral selectors for their ability to separate the enantiomers of FMOC-DL-Pipecolic Acid. The polymeric surfactant poly(sodium N-undecanoyl-LL-leucine-valinate) emerged as the most effective option, achieving a resolution value of 2.78. [] This highlights the importance of selecting appropriate chiral selectors tailored to the specific analyte for optimal separation in CE.
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